4-Propylpyridine-2,3-diamine

Description

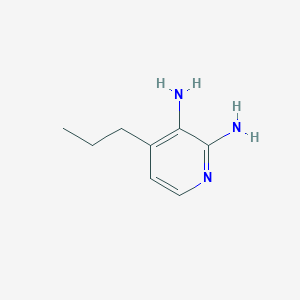

Structure

2D Structure

3D Structure

Properties

CAS No. |

135070-77-8 |

|---|---|

Molecular Formula |

C8H13N3 |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

4-propylpyridine-2,3-diamine |

InChI |

InChI=1S/C8H13N3/c1-2-3-6-4-5-11-8(10)7(6)9/h4-5H,2-3,9H2,1H3,(H2,10,11) |

InChI Key |

QLUQKHWXZSHTAD-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C(=NC=C1)N)N |

Canonical SMILES |

CCCC1=C(C(=NC=C1)N)N |

Synonyms |

2,3-Pyridinediamine, 4-propyl- |

Origin of Product |

United States |

Synthetic Methodologies for 4 Propylpyridine 2,3 Diamine and Its Derivatives

Strategies for Regioselective Functionalization of the Pyridine (B92270) Ring

The electron-deficient nature of the pyridine ring presents a challenge for direct functionalization. beilstein-journals.org Consequently, regioselective synthesis of polysubstituted pyridines, such as 4-propylpyridine-2,3-diamine, often requires multi-step strategies involving pre-functionalized intermediates.

Amination Pathways via Halogenated or Nitro-Pyridine Intermediates

A prevalent strategy for introducing amino groups onto a pyridine ring involves the use of halogenated or nitro-substituted pyridine precursors. These electron-withdrawing groups activate the ring towards nucleophilic aromatic substitution (SNAr).

Halogenated Pyridines: The reaction of halogenated pyridines with ammonia (B1221849) or other aminating agents is a common method. For instance, 2-chloropyridines can undergo amination, although they are significantly less reactive than analogous pyrimidines. researchgate.net The reactivity can be enhanced by the presence of other electron-withdrawing groups on the ring. researchgate.net Palladium-catalyzed coupling reactions of ammonia with chloro-pyridines bearing an alkylamino substituent have been developed, offering an efficient route to diaminopyridines under mild conditions. dntb.gov.ua This approach is advantageous due to the wider availability of bromo- and chloro-pyridine starting materials. dntb.gov.ua The regioselectivity of these reactions can be controlled by the substitution pattern of the starting pyridine. For example, functionalization of 2-chloro-4,5-dibromopyridine allows for selective reactions at different positions. mdpi.com

Nitro-Pyridines: The strong electron-withdrawing nature of the nitro group makes nitropyridines excellent substrates for nucleophilic substitution. The synthesis of 3,4-diaminopyridine (B372788) can be achieved starting from 4-methoxypyridine, which is first nitrated to 4-methoxy-3-nitropyridine. google.com Subsequent reaction with ammonia displaces the methoxy (B1213986) group to form 4-amino-3-nitropyridine, which is then reduced to the final diaminopyridine. google.com Similarly, 2-amino-3-nitropyridine (B1266227) can be reduced to 2,3-diaminopyridine (B105623) using various reducing agents like iron in acidified ethanol (B145695) or tin and hydrochloric acid. orgsyn.org However, the initial nitration of 2-aminopyridine (B139424) often yields a mixture of isomers, with the desired 2-amino-3-nitropyridine being a minor product, making separation challenging. orgsyn.org Oxidative amination of 3-nitropyridines can also yield aminonitropyridines, which are precursors to diaminopyridines. ntnu.noresearchgate.net

A practical method for the amination of nitropyridones involves treatment with hexamethyldisilazane (B44280) (HMDS) to couple primary amines, avoiding harsher reagents. acs.org For example, 3-nitro-4-pyridone can be efficiently coupled with propylamine (B44156) using HMDS, and the resulting aminonitropyridine can be hydrogenated to the corresponding diamine. acs.org

Reduction of Nitriles and Related Nitrogenous Precursors to Diamines

The reduction of cyanopyridines presents another pathway to diaminopyridines. While direct reduction of a dinitrile to a diamine is a common transformation in organic synthesis, the synthesis of the requisite dinitrile on the pyridine ring can be challenging. An alternative approach involves the intramolecular cyclization of a nitrile group, as seen in some Chichibabin reactions, where a nitrile on a fused ring can act as the nitrogen source for amination. wikipedia.org More directly, the synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile has been achieved through the cyanation of 2,5-dibromo-3,4-diaminopyridine with copper cyanide. mdpi.com The resulting dinitrile could potentially be a precursor to a tetrasubstituted diaminopyridine.

Direct Amination Approaches to Diaminopyridines

Direct amination of the pyridine ring offers a more atom-economical route, avoiding the need for pre-installed activating groups. The Chichibabin reaction, which uses sodium amide in liquid ammonia or an aprotic solvent, is a classic example of direct amination, typically occurring at the 2-position. wikipedia.org However, its generality can be limited by the harsh conditions. nih.gov

More recent developments have focused on milder and more selective direct amination methods. A multifunctional reagent has been designed for the direct and site-selective conversion of pyridines to Boc-protected 2-aminopyridines under mild conditions. nih.govacs.org This method shows high tolerance for various functional groups. nih.govacs.org For accessing 4-aminopyridines, a method involving the formation of a 4-pyridyl pyridinium (B92312) salt intermediate followed by reaction with aqueous ammonia has been developed. nih.gov Another strategy involves the reaction of pyridine phosphonium (B103445) salts with sodium azide (B81097) to produce iminophosphoranes, which are versatile precursors to primary amines. nih.gov This method is highly regioselective for the 4-position. nih.gov

Introduction and Modification of the Propyl Side Chain

The introduction of the propyl group at the 4-position of the pyridine ring can be achieved through several methods. One common approach is the reaction of a pre-functionalized pyridine, such as a halopyridine, with an organometallic reagent like a propyl Grignard reagent or propyl lithium.

A transition-metal-free, regiodivergent direct alkylation of pyridines using 1,1-diborylalkanes has been reported. acs.org The regioselectivity between the C2 and C4 positions is controlled by the choice of alkyllithium activator. acs.org This method allows for the late-stage functionalization of complex molecules and the sequential installation of different alkyl groups. acs.org

Another strategy involves the quaternization of the pyridine nitrogen with an alkyl halide, which activates the ring for subsequent reactions. wikipedia.org The alkyl group can then be introduced via various coupling reactions. Modification of existing alkyl side chains on the pyridine ring is also possible, for instance, through functionalization of a terminal group on the chain. mdpi.com

Green Chemistry Principles and Sustainable Synthetic Routes for Diaminopyridines

The development of environmentally benign synthetic methods is a growing focus in chemical synthesis. For diaminopyridines, this includes the use of greener solvents, catalysts, and reaction conditions.

Microwave-assisted synthesis has been employed for the preparation of Schiff bases from 2,6-diaminopyridine (B39239), offering advantages in terms of reaction time and reduced solvent use. scirp.orgresearchgate.net The use of natural acid catalysts, such as lemon juice, has also been explored as an eco-friendly alternative to traditional dehydrating agents in Schiff base synthesis. rajpub.comresearchgate.net

Water has been investigated as a solvent for the amination of polyhalogenated pyridines, avoiding the use of noble transition metals and organic solvents. acs.org The reaction of heteroaryl chlorides with amines in water in the presence of potassium fluoride (B91410) can facilitate SNAr reactions, although it is less effective for pyridines without additional electron-withdrawing groups. researchgate.net

Biosynthesis offers a sustainable alternative to chemical synthesis for some diamines. nih.gov While currently more established for aliphatic diamines like putrescine and 1,5-diaminopentane, the principles of metabolic engineering could potentially be applied to the production of aromatic diamines in the future. nih.gov

Scalability and Process Optimization in Diamine Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and process optimization. This involves improving reaction efficiency, reducing costs, and ensuring safety and product quality. deskera.com

For diaminopyridine synthesis, optimization of reaction conditions, such as catalyst loading and reaction concentration, is crucial for maximizing yield and selectivity. dntb.gov.ua For example, in the palladium-catalyzed amination of amino-chloropyridines, controlling the amount of ammonia was found to be important for achieving high conversion and selectivity. dntb.gov.ua

The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, can significantly improve process efficiency by reducing the need for intermediate purification steps. organic-chemistry.org The optimization of fermentation conditions, including medium composition and feeding strategies, has been shown to significantly increase the production of diamines in biosynthetic processes. oup.comresearchgate.net Downstream processing, including purification and crystallization, is another critical aspect of process optimization to ensure high product purity and yield. oup.com

Interactive Data Table of Synthetic Reactions

Below is a summary of key reactions for the synthesis of functionalized pyridines.

| Reaction Type | Starting Material | Reagent(s) | Product | Key Features |

| Nucleophilic Aromatic Substitution | 2-Chloro-4,5-dibromopyridine | Nucleophile | Substituted Pyridine | Allows for regioselective functionalization. mdpi.com |

| Nitration/Amination/Reduction | 4-Methoxypyridine | Fuming HNO₃, NH₃, H₂/Catalyst | 3,4-Diaminopyridine | Multi-step route to diaminopyridines. google.com |

| Direct Amination | Pyridine | Multifunctional Aminating Reagent | Boc-protected 2-Aminopyridine | Mild conditions, high site-selectivity. nih.govacs.org |

| Direct Alkylation | Pyridine | 1,1-Diborylalkane, Alkyllithium | C2- or C4-Alkylpyridine | Regioselectivity controlled by activator. acs.org |

| Green Synthesis (Schiff Base) | 2,6-Diaminopyridine | Aldehyde, Lemon Juice | Schiff Base | Eco-friendly catalyst, high yield. rajpub.comresearchgate.net |

Reactivity and Chemical Transformations of 4 Propylpyridine 2,3 Diamine

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Core

The pyridine ring in 4-Propylpyridine-2,3-diamine is activated towards electrophilic aromatic substitution due to the presence of two electron-donating amino groups and an alkyl group. These substituents direct incoming electrophiles to the positions ortho and para to themselves. However, the inherent electron-deficient nature of the pyridine nitrogen makes electrophilic substitution on the pyridine ring generally less favorable than on a corresponding benzene (B151609) ring. e-bookshelf.de

Conversely, the pyridine nucleus is inherently susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions, which are electronically activated by the ring nitrogen. stackexchange.comyoutube.com The presence of good leaving groups at these positions facilitates such reactions. In the case of this compound, the amino groups themselves are not typically good leaving groups. However, derivatization or reaction conditions that promote the formation of a better leaving group could enable nucleophilic substitution. The stability of the intermediate anionic species, which can delocalize the negative charge onto the electronegative nitrogen atom, is a key factor driving this reactivity. stackexchange.com

Radical Reaction Pathways Involving Diaminopyridines

While less common than ionic pathways, radical reactions involving diaminopyridines can occur. The amino groups can be susceptible to oxidation to form amine radical cations, which can then undergo further reactions. researchgate.net These radical cations can deprotonate to form aminyl radicals. rsc.org Additionally, the pyridine ring itself can participate in radical reactions. For instance, photoinduced single-electron transfer from a Grignard reagent to a bromopyridine can initiate a radical coupling reaction. organic-chemistry.org While specific studies on this compound are limited, it is plausible that similar radical pathways could be initiated at the pyridine core or the amine substituents under appropriate conditions, such as the presence of radical initiators or photolysis.

Proton Transfer Dynamics and Complexation Behavior

The nitrogen atoms in this compound—both on the pyridine ring and in the amino groups—are basic and can participate in proton transfer reactions. The pyridine nitrogen is generally less basic than the exocyclic amino groups due to the sp² hybridization of its lone pair orbital. Computational studies on related diaminopyridines, such as 3,4-diaminopyridine (B372788), have explored their protonated forms. researchgate.net The specific site of protonation can be influenced by the solvent and the nature of the acid used. nih.govuni-muenchen.de

The vicinal diamine arrangement in this compound makes it an excellent ligand for forming coordination complexes with metal ions. tandfonline.comresearchgate.net The two amino groups can chelate to a metal center, forming a stable five-membered ring. Furthermore, the molecule can engage in intricate hydrogen-bonding networks, both in the solid state and in solution. acs.orgnih.gov This behavior is crucial in its interaction with biological macromolecules and in the formation of supramolecular assemblies. Studies on 2,6-diaminopyridine (B39239) have shown that acylation of the amino groups can increase the acidity of the amide protons, leading to stronger hydrogen-bonded complexes with complementary molecules like N-propylthymine. acs.org

Table 1: Association Constants of Diaminopyridine Derivatives with N-Propylthymine

| Diaminopyridine Derivative | Association Constant (Kₐ) in CDCl₃ (M⁻¹) |

| 2,6-Diaminopyridine | 84 acs.org |

| N,N'-Diacetyl-2,6-diaminopyridine | 920 acs.org |

This table illustrates the effect of acylation on the complexation behavior of a diaminopyridine, a principle applicable to this compound.

Intramolecular and Intermolecular Cyclization Reactions

The ortho-diamine functionality is a key structural feature that enables a variety of cyclization reactions, leading to the formation of fused heterocyclic systems.

One of the most characteristic reactions of 2,3-diaminopyridines is their condensation with 1,2-dicarbonyl compounds to form pyrido[2,3-b]pyrazines. google.comnih.gov This reaction involves the sequential formation of Schiff bases between the amino groups of the diaminopyridine and the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent aromatization. A wide range of dicarbonyl compounds, such as glyoxal, biacetyl, and benzil (B1666583) derivatives, can be employed, allowing for the synthesis of a diverse library of substituted pyrido[2,3-b]pyrazines. These fused heterocyclic systems are of significant interest in medicinal chemistry and materials science. nih.govuzhnu.edu.ua

Beyond the formation of pyrido[2,3-b]pyrazines, the reactive nature of this compound allows for its potential use in the synthesis of more complex polycyclic and spirocyclic scaffolds. Multicomponent reactions, such as the Petasis reaction followed by intramolecular cyclizations, offer a powerful strategy for building diverse polycyclic structures. nih.gov Tandem reactions involving dearomatization of the pyridine ring can lead to the formation of spirocycles. nih.gov For instance, the dearomatizing semi-pinacol rearrangement of hydroxycyclobutylpyridines has been used to synthesize dihydropyridine (B1217469) spirocycles. nih.gov While not directly demonstrated for this compound, its structural motifs suggest its suitability as a building block in such synthetic strategies. exaly.comrsc.orgnih.govliverpool.ac.ukpolimi.itrsc.org

Reactivity of Amine and Pyridine Nitrogen Sites

The different nitrogen atoms in this compound exhibit distinct reactivities.

The exocyclic amino groups behave as typical primary aromatic amines. They can undergo a variety of reactions, including:

Acylation: Reaction with acyl halides or anhydrides to form the corresponding amides. nih.govsolubilityofthings.comresearchgate.netresearchgate.net This reaction can be selective for mono- or di-acylation depending on the reaction conditions.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines. pnu.ac.iracs.orgacs.orgresearchgate.net Regioselective alkylation can be challenging due to the potential for overalkylation.

Schiff Base Formation: Condensation with aldehydes and ketones to form imines. tandfonline.comevitachem.com

The pyridine nitrogen, being part of an aromatic system, is less nucleophilic than the exocyclic amines. However, it can still undergo reactions such as:

N-Oxidation: Reaction with peroxy acids to form the corresponding N-oxide.

N-Alkylation: Formation of pyridinium (B92312) salts upon reaction with alkyl halides, although this is generally less favorable than alkylation of the exocyclic amines.

Coordination to Lewis Acids: The lone pair of the pyridine nitrogen can coordinate to Lewis acids, including metal centers. researchgate.net

The phosphorylation of diaminopyridines has also been studied, leading to the formation of compounds with unique phosphorus-nitrogen bonding arrangements, such as diphosphinoamines (P–N–P) and iminobiphosphines (N=P–P). researchgate.net

Table 2: Summary of Potential Reactions at Nitrogen Sites

| Nitrogen Site | Reaction Type | Product Type |

| Exocyclic Amines | Acylation | Amides |

| Alkylation | Secondary/Tertiary Amines | |

| Schiff Base Formation | Imines | |

| Pyridine Nitrogen | N-Oxidation | N-Oxides |

| N-Alkylation | Pyridinium Salts | |

| Coordination | Metal Complexes |

N-Oxidation and Quaternization Processes

The lone pair of electrons on the nitrogen atom of the pyridine ring allows for reactions with electrophiles, leading to the formation of N-oxides and quaternary pyridinium salts.

N-Oxidation

The oxidation of the pyridine nitrogen to an N-oxide is a common transformation for pyridine derivatives. wikipedia.org This reaction is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. bhu.ac.in For this compound, the electron-donating nature of the propyl and amino groups increases the electron density on the pyridine nitrogen, facilitating the N-oxidation process.

The resulting N-oxide, this compound-1-oxide, exhibits altered electronic properties compared to the parent molecule. The N-oxide group can act as an electron-donating group through resonance, which can influence subsequent reactions on the pyridine ring. bhu.ac.in

Illustrative N-Oxidation Reaction:

| Reactant | Reagent | Solvent | Product |

| This compound | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | This compound-1-oxide |

| This compound | Hydrogen Peroxide / Acetic Acid | Acetic Acid | This compound-1-oxide |

Quaternization

Quaternization involves the alkylation of the pyridine nitrogen, forming a positively charged pyridinium salt. This SN2 reaction is typically carried out with alkyl halides. mdpi.com The rate and success of the quaternization of this compound depend on the reactivity of the alkylating agent and the reaction conditions. wiley.com Common alkylating agents include methyl iodide, ethyl bromide, and benzyl (B1604629) bromide.

The presence of two primary amino groups at the 2- and 3-positions can potentially compete with the pyridine nitrogen for the alkylating agent. However, the pyridine nitrogen is generally more nucleophilic than the aromatic amino groups, especially under neutral or slightly acidic conditions. Steric hindrance around the pyridine nitrogen is minimal in this case, favoring the quaternization reaction. The electron-donating substituents on the ring further enhance the nucleophilicity of the pyridine nitrogen, making the quaternization reaction favorable. rsc.org Modification of the aminopyridine structure by quaternization of the ring nitrogen has been shown to influence its biological activity. nih.gov

Illustrative Quaternization Reactions:

| Reactant | Reagent | Solvent | Product |

| This compound | Methyl Iodide | Acetonitrile | 1-Methyl-4-propyl-2,3-diaminopyridinium iodide |

| This compound | Benzyl Bromide | N,N-Dimethylformamide (DMF) | 1-Benzyl-4-propyl-2,3-diaminopyridinium bromide |

Amide and Imine Formation

The reactivity of the 2,3-diamine functionality mirrors that of other aromatic ortho-diamines, such as o-phenylenediamine. These amino groups are nucleophilic and readily react with electrophilic carbon species, most notably acyl compounds to form amides and carbonyl compounds to form imines.

Amide Formation

The primary amino groups of this compound can be acylated to form mono- or di-amides. This transformation is a cornerstone of medicinal chemistry for creating stable linkages. nih.govdur.ac.uk The reaction typically involves the treatment of the diamine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, or by using a coupling agent.

Common coupling agents that facilitate the formation of the amide bond directly from a carboxylic acid and an amine include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and increase efficiency. nih.gov Depending on the stoichiometry of the acylating agent, either one or both amino groups can be acylated. Selective mono-acylation can be challenging due to the similar reactivity of the two amino groups.

Illustrative Amide Formation Reactions:

| Reactant | Reagent | Conditions | Product (Example) |

| This compound | Acetyl Chloride (1 eq.) | Pyridine, 0 °C to RT | N-(2-amino-4-propylpyridin-3-yl)acetamide (mono-amide) |

| This compound | Benzoic Acid / EDC, HOBt | DMF, RT | N,N'-(4-propylpyridine-2,3-diyl)dibenzamide (di-amide) |

Imine Formation

The condensation of the primary amino groups of this compound with aldehydes or ketones leads to the formation of imines (Schiff bases). mdpi.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. acs.org

Given the presence of two adjacent amino groups, reaction with a single equivalent of an aldehyde or ketone can lead to a mono-imine. However, a common and synthetically useful reaction for ortho-diamines is the condensation with 1,2-dicarbonyl compounds or, more frequently, with two equivalents of an aldehyde, which can lead to cyclization. For instance, reaction with an aldehyde can lead to the formation of a di-imine intermediate, which can then cyclize to form a dihydro-diaza-heterocycle. In many cases, similar to o-phenylenediamine, condensation with aldehydes can lead to the formation of benzimidazole-type structures through a subsequent oxidation or rearrangement step. researchgate.netresearchgate.net

Illustrative Imine Formation Reactions:

| Reactant | Reagent | Conditions | Product (Example) |

| This compound | Benzaldehyde (2 eq.) | Acetic Acid, Reflux | 2-Phenyl-3-(phenylmethylideneamino)-4-propyl-3H-imidazo[4,5-b]pyridine (after cyclization and rearrangement) |

| This compound | Acetone | Methanol, Acid catalyst | N,N'-(4-propylpyridine-2,3-diyl)bis(propan-2-ylidene) (di-imine) |

Extensive Search Yields Insufficient Data for Specific Coordination Chemistry of this compound

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific information regarding the coordination chemistry of the compound this compound. Despite targeted searches for its metal complexes, ligand behavior, and involvement in supramolecular structures, the required data to construct a detailed, scientifically accurate article as per the requested outline is not presently available in the public domain.

The performed searches did not yield specific studies on the synthesis, crystal structure, or characterization of transition metal or lanthanide complexes involving this compound as a ligand. Consequently, foundational information for the sections on ligand design, formation of metal complexes, and the influence of electronic and steric factors is absent for this particular compound.

While general principles of coordination chemistry for related pyridine and diamine compounds are well-documented, applying these findings directly to this compound without specific experimental data would be speculative and not meet the required standards of scientific accuracy. For instance, information exists for the parent compound, 2,3-diaminopyridine (B105623), which is used in the synthesis of organometallic complexes. chemicalbook.com Similarly, studies on other substituted pyridines, like 2-amino-3-methylpyridine, detail their coordination with metals such as Copper(II) and Silver(I). mdpi.com However, the electronic and steric effects of the 4-propyl group would introduce unique properties that cannot be accurately predicted by analogy alone.

Furthermore, no specific research was found detailing the use of this compound in the construction of metal-organic frameworks (MOFs) or the study of its hydrogen bonding networks within such structures. The literature contains ample examples of other amine-functionalized ligands in creating hydrogen-bonded organic frameworks and their applications, but none specifically mention the title compound. mdpi.comrsc.org

Due to this absence of direct research and detailed findings on this compound, it is not possible to generate the requested thorough and scientifically accurate article that strictly adheres to the provided outline for this specific molecule.

Coordination Chemistry of 4 Propylpyridine 2,3 Diamine As a Multidentate Ligand

Supramolecular Assembly and Non-Covalent Interactions in Metal-Organic Frameworks

Spodium Bonding and Other Sigma-Hole Interactions

A sigma-hole (σ-hole) is a region of positive electrostatic potential located on an atom along the extension of a covalent bond. wikipedia.orgnih.gov This electron-deficient area can interact attractively with a Lewis base, such as a lone pair of electrons. wikipedia.org This type of non-covalent interaction is highly directional and plays a significant role in crystal engineering and supramolecular chemistry. wikipedia.orgresearchgate.net

Spodium bonding is a specific class of σ-hole interaction involving elements from Group 12 of the periodic table, namely zinc, cadmium, and mercury. chembites.org These interactions are distinct from classical coordination bonds, being generally weaker and characterized by longer interatomic distances, often around the sum of the van der Waals radii. rsc.org In the context of 4-Propylpyridine-2,3-diamine, the nitrogen atom of the pyridine (B92270) ring and the exocyclic amino groups are all potential Lewis basic sites that could interact with a spodium center.

For instance, in a hypothetical complex where this compound is coordinated to a primary metal center, the uncoordinated nitrogen atoms could interact with a neighboring Group 12 metal ion. This is particularly plausible in square-pyramidal coordination geometries around the spodium atom, which can facilitate the approach of an electron-rich atom. rsc.org Theoretical studies on zinc-porphyrin systems have shown that spodium bond energies can range from -1 to -7.4 kcal/mol. rsc.org In a mercury(II) complex with a nicotinohydrazide derivative, Hg···N spodium bonds were observed to extend the coordination environment of the metal cation. urfu.ru

The formation and characteristics of a potential spodium bond involving this compound would be influenced by the steric hindrance from the propyl group at the 4-position and the electronic effects of the diamine substituents. The electron-donating nature of the amino and propyl groups would enhance the Lewis basicity of the pyridine nitrogen, potentially strengthening its participation in a spodium bond.

| Interaction Type | Donor Atom (on Ligand) | Acceptor Atom (Spodium) | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| Spodium Bond | Pyridine-N | Zn(II) | ~2.7 - 3.2 | -1.0 to -7.4 rsc.org |

| Spodium Bond | Amino-N | Hg(II) | ~2.9 - 3.4 | Variable |

Pi-Pi Stacking and Other Aromatic Interactions

Pi-pi (π-π) stacking is another crucial non-covalent interaction that governs the architecture of supramolecular assemblies. princeton.edu It involves the attractive interaction between the π-electron clouds of aromatic rings. These interactions are a combination of van der Waals forces, electrostatic interactions, and dispersion forces. princeton.edu In coordination complexes containing aromatic ligands like pyridine, π-π stacking can dictate the packing of molecules in the crystal lattice. researchgate.netrsc.org

The pyridine ring of this compound is expected to readily participate in π-π stacking. The geometry of these interactions can vary, with common arrangements being face-to-face (sandwich) and edge-to-face (T-shaped), as well as parallel-displaced. researchgate.net For pyridine dimers, theoretical calculations have shown that the antiparallel-displaced geometry is the most stable, with a binding energy of approximately 3.97 kcal/mol. researchgate.net The interplanar distance in such stacked systems is typically in the range of 3.3 to 3.6 Å. researchgate.net

In the solid state, coordination complexes containing pyridine derivatives often exhibit extended networks stabilized by π-π interactions. For example, in silver(I) and copper(I) complexes with flexible bis(pyridyl-carboxylate) ligands, π-π stacking between pyridine rings leads to the formation of one-dimensional chains. researchgate.net The presence of the propyl group on the 4-position of the pyridine ring in this compound could introduce steric effects that influence the preferred stacking geometry, potentially favoring a slipped or displaced arrangement over a direct face-to-face conformation.

Furthermore, the electron-rich nature of the pyridine ring, enhanced by the amino and propyl substituents, could influence its interaction with other aromatic systems, including anion-π interactions where an anion is attracted to the electron-deficient face of an aromatic ring. sciensage.info

| Stacking Geometry | Centroid-to-Centroid Distance (Å) | Typical Binding Energy (kcal/mol) | Description |

|---|---|---|---|

| Parallel-Displaced | ~3.4 - 3.8 | ~2.4 - 4.0 researchgate.net | Aromatic rings are parallel but offset from one another. |

| Antiparallel-Sandwich | ~3.6 | ~3.0 researchgate.net | Aromatic rings are parallel and directly on top of each other, with dipoles in opposite directions. |

| T-shaped | ~4.5 - 5.0 | ~1.5 - 2.0 researchgate.net | The edge of one aromatic ring points towards the face of another. |

Spectroscopic and Structural Elucidation Methodologies for 4 Propylpyridine 2,3 Diamine Analogs

Vibrational Spectroscopy Applications (FTIR, Raman)

In the study of pyridine (B92270) derivatives, FTIR spectroscopy reveals characteristic absorption bands. For instance, the N-H stretching of amino groups, C-H stretching of alkyl groups, and various vibrational modes associated with the pyridine ring are readily identifiable. vulcanchem.com For example, in N3,6-dimethylpyridine-2,3-diamine, the IR spectrum would show distinct bands for the N-H and C-H stretches of the amino and methyl groups, respectively. vulcanchem.com The C=N and C=C stretching vibrations in the pyridine ring typically appear in the 1615-1575 cm⁻¹ and 1520-1465 cm⁻¹ regions, respectively. researchgate.net For nitro-substituted analogs like 6-nitropyridine-2,3-diamine, strong absorption peaks around 1520 cm⁻¹ (asymmetric N=O stretch) and 1350 cm⁻¹ (symmetric N=O stretch) confirm the presence of the nitro group.

Raman spectroscopy provides complementary information. In studies of pyridine and its deuterated forms, Raman spectra, including depolarization ratios, have been crucial for a complete vibrational assignment. researchgate.net For adducts of copper(I) cyanide with pyridine bases, both IR and Raman spectroscopy have been used to identify vibrations of the CuCN chains, including ν(CN), ν(CuC/N), δ(CuCN), and δ(NCuC) modes. znaturforsch.com

Table 1: Characteristic Vibrational Frequencies for Pyridine Analogs

| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) (FTIR/Raman) | Reference |

|---|---|---|

| N-H Stretch (Amino) | ~3400-3200 | vulcanchem.com |

| C-H Stretch (Alkyl) | ~2960-2850 | scirp.org |

| C=N Stretch (Pyridine Ring) | 1660 | researchgate.net |

| C=C Stretch (Pyridine Ring) | 1655, 1610 | researchgate.net |

| N=O Asymmetric Stretch (Nitro) | ~1520 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 4-propylpyridine-2,3-diamine analogs, providing information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR spectra offer precise information about the number, type, and connectivity of protons in a molecule. For 4-propylpyridine (B73792), the aromatic protons on the pyridine ring and the protons of the propyl group exhibit characteristic chemical shifts and coupling patterns. chemicalbook.com In derivatives, these signals are influenced by the nature and position of substituents. For example, in N3,6-dimethylpyridine-2,3-diamine, the methyl and amino groups would present distinct signals. vulcanchem.com The analysis of Schiff bases derived from 2-aminopyridines shows that the chemical shift of the imine proton (-CH=N) is sensitive to substituents on the aryl ring. scirp.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of carbon atoms in the pyridine ring and the propyl chain of 4-propylpyridine are well-defined. chemicalbook.com In substituted thieno[2,3-b]- and thieno[3,2-b]pyridines, ¹³C NMR chemical shifts have been extensively studied, revealing correlations between the shifts and the electronic effects of substituents. researchgate.net For Schiff base derivatives, the carbon signal of the imine group (C=N) is also sensitive to the electronic nature of substituents on both the pyridine and aryl rings. scirp.org The structural integrity of newly synthesized compounds is often confirmed by a combination of ¹H and ¹³C NMR. acs.orgresearchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 4-Propylpyridine Moiety

| Atom | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | Reference |

|---|---|---|---|

| Pyridine-H2, H6 | ~8.48 | - | chemicalbook.com |

| Pyridine-H3, H5 | ~7.10 | - | chemicalbook.com |

| Propyl-CH₂ (alpha) | ~2.58 | - | chemicalbook.com |

| Propyl-CH₂ (beta) | ~1.66 | - | chemicalbook.com |

| Propyl-CH₃ (gamma) | ~0.95 | - | chemicalbook.com |

| Pyridine-C2, C6 | - | ~149.5 | rsc.org |

| Pyridine-C3, C5 | - | ~123.5 | rsc.org |

| Pyridine-C4 | - | ~146.5 | rsc.org |

| Propyl-C (alpha) | - | ~36.9 | rsc.org |

| Propyl-C (beta) | - | ~25.1 | rsc.org |

Mass Spectrometry Techniques (HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its analogs. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of newly synthesized compounds with high accuracy.

Electron ionization (EI) mass spectrometry has been used to study the fragmentation patterns of N-substituted 2,3-pyridinedicarboximides, providing insights into their decomposition pathways. researchgate.net Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of a wide range of compounds, including pyridine derivatives. For example, ESI-QTOF (Quadrupole Time-of-Flight) has been used to analyze 2,3-diaminopyridine (B105623), providing accurate mass measurements of the protonated molecule [M+H]⁺. nih.gov

In synthetic chemistry, HRMS is routinely used to confirm the identity of products. For instance, the synthesis of multi-substituted pyridines from ylidenemalononitriles utilized HRMS (ESI-FTMS) to verify the calculated mass of the products. nih.gov Similarly, in the development of imidazo[4,5-b]pyridine skeletons, HRMS was employed for the characterization of intermediates and final products. acs.org The structure and purity of complex ligands are also confirmed using HRMS alongside other techniques like NMR and elemental analysis. acs.org

Table 3: Mass Spectrometry Data for Pyridine-2,3-diamine

| Technique | Ion | m/z (Observed) | Reference |

|---|---|---|---|

| GC-MS | Molecular Ion | 109 | nih.gov |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound analogs. These techniques provide information about the energy levels of molecular orbitals and the fate of excited states.

The UV-Vis absorption spectra of pyridine derivatives are characterized by π-π* transitions within the aromatic ring. The position and intensity of these absorption bands can be influenced by substituents. For cyano-substituted pyridine derivatives, the incorporation of larger π-conjugated groups like N,N-dimethylbenzenamine and triphenylamine (B166846) leads to changes in their electronic properties, making them suitable for applications in organic light-emitting devices (OLEDs). rsc.org The ground state electronic absorption spectra of phthalocyanines containing pyridine groups exhibit characteristic Q- and B-bands, which are sensitive to the central metal ion and substituents. nih.gov

Photoluminescence (PL) spectroscopy provides insights into the emissive properties of molecules. For fac-Ir(ppy)₃ complexes, which contain phenylpyridine ligands, the emission wavelengths are related to the HOMO-LUMO gap and can be tuned by introducing electron-donating or electron-withdrawing groups onto the pyridine or phenyl rings. mdpi.com The fluorescence properties of Zn(II) complexes with various pyridine-based ligands are influenced by a balance between the chelation-enhanced fluorescence effect and steric crowding. researchgate.net The emission spectral properties of coordination compounds of Mn(II) and Cd(II) with 4-(Boc-amino)pyridine have also been investigated, revealing ligand-based luminescence. researchgate.net

Table 4: Photophysical Data for Selected Pyridine Derivatives

| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Key Feature | Reference |

|---|---|---|---|---|

| Cyano-substituted Pyridines | Varies | Varies | Bipolar transporting properties | rsc.org |

| fac-Ir(ppy)₃ | 290, 380 | 532 | Phosphorescence | mdpi.com |

| Zn(II) Pyridine Complexes | Varies | Varies | Fluorescence quenching by steric crowding | researchgate.net |

Single Crystal X-ray Diffraction Studies of Derivatives and Complexes

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline materials, providing precise information on bond lengths, bond angles, and intermolecular interactions. This technique has been instrumental in characterizing the solid-state structures of numerous derivatives and complexes of pyridine-2,3-diamine.

The crystal structure of pyridine-2,3-diamine itself reveals a three-dimensional network connected by N-H···N hydrogen bonds. nih.gov The analysis of co-crystals of substituted pyridine derivatives with dicarboxylic acids has shown the presence of various noncovalent interactions, such as hydrogen bonding and nitrile-nitrile interactions, which guide the formation of supramolecular architectures. mdpi.com

In the realm of coordination chemistry, single crystal X-ray diffraction has been used to elucidate the structures of a wide array of metal complexes. For example, the structures of copper(I) cyanide adducts with pyridine bases have been determined, showing different coordination geometries and polymeric arrangements. znaturforsch.com The crystal structures of ruthenium(II) complexes with mixed diamine and phosphine (B1218219) ligands have also been characterized, providing a basis for understanding their catalytic activity. nih.gov Furthermore, the technique has been used to study the coordination of new disulfide ligands to copper(I) and copper(II), and to characterize phosphane-stabilized copper(I) complexes featuring agostic interactions. jhu.edu

Table 5: Selected Crystallographic Data for Pyridine-2,3-diamine

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Tetragonal | nih.gov |

| Space Group | I4₁/a | nih.gov |

| a (Å) | 16.4670 (3) | nih.gov |

| c (Å) | 3.9064 (12) | nih.gov |

| V (ų) | 1059.3 (3) | nih.gov |

Computational and Theoretical Investigations of 4 Propylpyridine 2,3 Diamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 4-Propylpyridine-2,3-diamine.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, geometry optimization is typically performed using functionals like B3LYP combined with a basis set such as 6-311++G(d,p). tandfonline.comderpharmachemica.comresearchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy, and thus the most stable, conformation of the molecule.

The optimized structure of diaminopyridine derivatives shows that the pyridine (B92270) ring is essentially planar. tandfonline.com The amino groups (-NH₂) and the propyl group (-CH₂CH₂CH₃) attached to this ring will have specific orientations to minimize steric hindrance. The C-N bond lengths within the pyridine ring and those connected to the amino groups are calculated, with typical values for similar molecules ranging from 1.33 to 1.38 Å. tandfonline.com The propyl group, due to its flexible nature, can exist in several conformations, and DFT calculations help identify the most energetically favorable one. The presence of the electron-donating amino and alkyl groups influences the electron distribution and geometry of the pyridine ring. ias.ac.in

Table 1: Representative Geometric Parameters for Diaminopyridine Derivatives

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-C (ring) Bond Length | 1.39 - 1.42 Å |

| C-N (ring) Bond Length | 1.33 - 1.38 Å tandfonline.com |

| C-N (amino) Bond Length | 1.38 - 1.41 Å |

| N-H Bond Length | ~1.01 Å |

| C-C-N (ring) Bond Angle | ~120 - 124° |

| H-N-H Bond Angle | ~115 - 118° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. vulcanchem.com For this compound, the electron-donating amino groups and the propyl group are expected to raise the energy of the HOMO, while the pyridine ring influences the LUMO energy. In analogous diaminopyridine compounds, DFT calculations have been used to determine these energy levels. derpharmachemica.comnih.gov The HOMO is typically localized over the diaminopyridine ring, particularly involving the lone pairs of the nitrogen atoms, while the LUMO is distributed over the π-system of the pyridine ring. DFT calculations for similar pyridine-diamine derivatives predict a HOMO-LUMO gap of approximately 4.2 eV, indicating moderate reactivity. vulcanchem.com

Table 2: Calculated FMO Properties for a Representative Diaminopyridine Structure

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.8 to -6.2 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | ~4.2 - 4.8 vulcanchem.com |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, charge transfer, and conjugative interactions within a molecule. tandfonline.comfaccts.de This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy, E(2). A higher E(2) value signifies a stronger interaction and greater electron delocalization, which contributes to the molecule's stability. tandfonline.com

In this compound, significant charge transfer is expected from the lone pairs (LP) of the amino nitrogen atoms to the antibonding π* orbitals of the pyridine ring. tandfonline.com These LP(N) → π(C-C) and LP(N) → π(C-N) interactions are key to the electronic structure. For instance, in 2,6-diaminopyridine (B39239), stabilization energies for transitions from the nitrogen lone pairs to the ring's antibonding orbitals are significant, with values like 32.57 and 36.13 kcal/mol. tandfonline.com NBO analysis also reveals the charge distribution, showing that the nitrogen atoms of the amino groups and the pyridine ring are centers of negative charge, while the hydrogen atoms of the amino groups and carbon atoms are generally positive. This charge separation is crucial for understanding intermolecular interactions. researchgate.net

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution of a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The map uses a color scale where red indicates electron-rich regions (negative electrostatic potential), which are susceptible to electrophilic attack, and blue indicates electron-poor regions (positive electrostatic potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of intermediate potential.

For this compound, the MEP map is expected to show the most negative potential (red/yellow) concentrated around the nitrogen atoms of the two amino groups and the pyridine ring due to their lone pairs of electrons. researchgate.net These are the primary sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms of the amino groups would exhibit a positive potential (blue), making them the most likely sites for nucleophilic attack. mdpi.com The propyl group would show a relatively neutral (green) potential.

Non-covalent interactions are crucial in determining the supramolecular chemistry and crystal packing of molecules. rsc.orgresearchgate.net For this compound, the most significant non-covalent interactions are intermolecular hydrogen bonds. The two amino groups can act as hydrogen bond donors (N-H), while the pyridine nitrogen and the amino nitrogens can act as hydrogen bond acceptors.

These N-H···N hydrogen bonds are primary drivers in the formation of dimers or extended networks in the solid state. nih.gov In addition to classical hydrogen bonds, other weak interactions such as π-π stacking between pyridine rings and C-H···π interactions involving the propyl group and the aromatic ring can also play a role in stabilizing the crystal structure. rsc.orgnih.gov Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis can be used to visualize and quantify these weak interactions, confirming their presence and estimating their strength. mdpi.com While "Spodium Bonding" is not a recognized term in mainstream chemistry, the analysis of established non-covalent forces provides a comprehensive understanding of the molecule's interaction patterns.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for predicting spectroscopic data, which can then be compared with experimental results to validate both the theoretical model and the experimental findings. DFT calculations are widely used to simulate vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. tandfonline.comnih.govnih.govncl.ac.uk

For this compound, calculated vibrational frequencies can be assigned to specific molecular motions. For example, N-H stretching vibrations of the amino groups are expected in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching and C=C/C=N ring stretching vibrations would also have characteristic frequencies. sphinxsai.com Similarly, ¹H and ¹³C NMR chemical shifts can be calculated. The protons on the pyridine ring are expected to appear in the aromatic region of the ¹H NMR spectrum, while the propyl group protons will have distinct signals in the aliphatic region. vulcanchem.com Comparing these predicted spectra with experimentally obtained ones for this compound or closely related structures helps confirm the molecular structure and provides a deeper understanding of its electronic environment. derpharmachemica.comresearchgate.net Time-dependent DFT (TD-DFT) can also be used to predict UV-Visible electronic transitions, correlating the calculated HOMO→LUMO transition with the longest wavelength absorption band. nih.govbohrium.com

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Expected Range/Value |

|---|---|---|

| FT-IR | N-H Stretching | 3300 - 3500 cm⁻¹ |

| FT-IR | Aromatic C-H Stretching | 3000 - 3100 cm⁻¹ |

| FT-IR | Aliphatic C-H Stretching | 2850 - 2960 cm⁻¹ |

| ¹H NMR | Aromatic Protons (ring) | 6.0 - 8.0 ppm |

| ¹H NMR | Amino Protons (-NH₂) | 4.0 - 5.5 ppm (broad) |

| ¹H NMR | Propyl Protons (-CH₂CH₂CH₃) | 0.8 - 2.6 ppm vulcanchem.com |

| UV-Vis (TD-DFT) | λ_max (HOMO-LUMO transition) | ~270 - 380 nm nih.govbohrium.com |

Vibrational Frequency Calculations and Potential Energy Distribution (P.E.D)

Vibrational frequency analysis is a cornerstone of computational chemistry, used to predict infrared and Raman spectra. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. For related molecules like 2,6-diaminopyridine (2,6-DAP), DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been performed to optimize the molecular structure and calculate vibrational frequencies. tandfonline.com

The Potential Energy Distribution (P.E.D) analysis provides a detailed description of the contribution of each internal coordinate to a specific normal mode of vibration. This allows for unambiguous vibrational assignments. For instance, in studies of 2,6-DAP, P.E.D analysis has been used to assign calculated frequencies to experimental FTIR data, confirming the modes of vibration for C-N bonds, N-H stretching, and pyridine ring deformations. tandfonline.com Similar methodologies can be applied to this compound to predict its vibrational spectrum and understand the coupling between the propyl group, the pyridine ring, and the diamine functional groups.

Table 1: Illustrative Vibrational Mode Assignments for a Diaminopyridine Analog (2,6-DAP) This table is based on data for 2,6-diaminopyridine and serves as an example of the type of data obtained from vibrational analysis.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | P.E.D. Contribution |

| N-H Asymmetric Stretch | 3510 | 3450 | 99% NH₂ stretch |

| N-H Symmetric Stretch | 3405 | 3350 | 98% NH₂ stretch |

| C-H Stretch (ring) | 3050-3100 | 3040-3090 | 95% C-H stretch |

| NH₂ Scissoring | 1640 | 1645 | 85% NH₂ bend |

| C=C/C=N Stretch (ring) | 1580-1620 | 1585-1625 | Ring stretching modes |

| C-N Stretch | 1330 | 1336 | 70% C-N stretch, 20% ring deform |

Source: Based on findings for related diaminopyridines. tandfonline.comnih.gov

NMR Chemical Shift Predictions

Computational methods are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating the ¹H and ¹³C NMR spectra.

For the parent compound, 4-propylpyridine (B73792), experimental ¹H NMR data shows characteristic shifts for the propyl chain and the pyridine ring protons. chemicalbook.com Computational predictions for this compound would build on this, accounting for the electronic effects of the two amino groups on the pyridine ring. The amino groups are expected to cause an upfield shift (to lower ppm values) for the ring protons due to their electron-donating nature.

Table 2: Experimental ¹H NMR Chemical Shifts for 4-Propylpyridine

| Assignment | Chemical Shift (ppm) | Multiplicity |

| Pyridine H (A) | 8.483 | Doublet |

| Pyridine H (B) | 7.098 - 7.102 | Doublet |

| -CH₂- (C) | 2.571 - 2.581 | Triplet |

| -CH₂- (D) | 1.661 - 1.670 | Sextet |

| -CH₃ (E) | 0.950 | Triplet |

Source: ChemicalBook. chemicalbook.com

Theoretical calculations for this compound would provide predicted shifts for all unique proton and carbon atoms, aiding in the structural confirmation of synthetic products.

Electronic Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for investigating the electronic excited states of molecules and predicting their UV-Vis absorption spectra. cecam.org This method calculates the energies of electronic transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as other transitions. nih.gov

Studies on a proton transfer complex involving 3,4-diaminopyridine (B372788) demonstrated the utility of TD-DFT in assigning experimentally observed absorption bands. nih.gov The calculations identified the longest wavelength absorption band as corresponding to the HOMO→LUMO transition. nih.gov For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations provide insight into the electronic structure and the nature of the orbitals involved in the electronic transitions.

Table 3: Example of TD-DFT Calculation Results for a 3,4-Diaminopyridine Complex

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 379.5 | 0.532 | HOMO → LUMO (99%) |

| S₀ → S₂ | 350.1 | 0.089 | HOMO-1 → LUMO (92%) |

| S₀ → S₃ | 272.3 | 0.450 | HOMO → LUMO+3 (87%) |

Source: Based on findings for a 3,4-diaminopyridine complex. nih.gov

Mechanistic Studies of Chemical Reactions Involving Diaminopyridines

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. For diaminopyridines, studies have focused on their reactivity as nucleophiles and their role in cycloaddition and catalytic reactions.

Mechanistic investigations on the reaction of 2,3- and 3,4-diaminopyridines with Michael acceptors like dialkyl dicyanofumarates have shown that the initial reaction proceeds via nucleophilic attack from the more nucleophilic amino group. beilstein-journals.org In the case of 2,3-diaminopyridine (B105623), this would likely be the amino group at the 3-position. beilstein-journals.org

Furthermore, DFT calculations have been used to explore the reaction pathways and regioselectivity in the gold(I)-catalyzed cycloaddition of enynamides and cyanamides to produce substituted 2,6-diaminopyridines. rsc.org These studies map out the energy profile of the reaction, identifying transition states and intermediates, and explaining why the six-membered pyridine ring is the favored product. rsc.org Such computational approaches could be applied to reactions involving this compound to predict its reactivity, regioselectivity, and the feasibility of different reaction pathways.

Molecular Dynamics Simulations and Supramolecular System Modeling

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules and their interactions with their environment over time. These simulations are particularly useful for understanding how molecules like diaminopyridines interact with biological targets or form larger, organized structures.

MD simulations have been used to investigate the stability of diaminopyrimidine derivatives within the binding pockets of enzymes, providing insights into protein-ligand interactions at an atomic level. dntb.gov.uaresearchgate.net In other studies, MD simulations of 2,3-diaminopyridine were used to model its adsorption behavior on metal surfaces, which is relevant for applications in corrosion inhibition. rsisinternational.org

Supramolecular system modeling focuses on the non-covalent interactions that govern the formation of larger assemblies. Computational studies on related pyridine dicarboxamides have revealed how hydrogen bonding and other weak interactions dictate the formation of well-defined supramolecular structures like tapes and dimers in the solid state. soton.ac.uk For this compound, the two amino groups and the pyridine nitrogen are key sites for hydrogen bonding, suggesting it could form complex and predictable supramolecular networks. Modeling these interactions is crucial for crystal engineering and the design of new materials.

Applications of 4 Propylpyridine 2,3 Diamine As a Synthetic Precursor

Building Block for Fused Pyridine (B92270) Heterocycles

The ortho-diamino functionality on the pyridine core of 4-propylpyridine-2,3-diamine is a key feature that enables its use in the synthesis of various fused heterocyclic systems. These reactions typically involve condensation with dicarbonyl compounds or their equivalents to form new rings fused to the pyridine scaffold.

Pyrido[2,3-b]pyrazine (B189457) Derivatives

Pyrido[2,3-b]pyrazines are a class of nitrogen-containing heterocyclic compounds with significant interest due to their potential applications in materials science and medicinal chemistry. nih.govuzhnu.edu.ua The synthesis of pyrido[2,3-b]pyrazine derivatives often involves the condensation of a substituted pyridine-2,3-diamine with a 1,2-dicarbonyl compound. google.com

In a typical synthetic approach, this compound can be reacted with a suitable dicarbonyl compound, such as diethyl oxalate (B1200264), to yield the corresponding 4-propyl-1H-pyrido[2,3-b]pyrazine-2,3-dione. This reaction proceeds via a condensation-cyclization sequence. The resulting dione (B5365651) can be further modified. For instance, treatment with a chlorinating agent like thionyl chloride can convert the diones into 2,3-dichloro-4-propyl-pyrido[2,3-b]pyrazine. These chlorinated derivatives are valuable intermediates for introducing further functionalities through nucleophilic substitution reactions.

A general synthetic scheme is presented below:

Step 1: Condensation. this compound is reacted with diethyl oxalate, typically with heating, to form 1-butyl-7-methyl-4H-pyrido[2,3-b]pyrazine-2,3-dione. google.com

Step 2: Chlorination. The resulting dione is treated with thionyl chloride to yield the corresponding 2,3-dichloro derivative. google.com

| Reactant 1 | Reactant 2 | Product |

| This compound | Diethyl oxalate | 4-Propyl-1H-pyrido[2,3-b]pyrazine-2,3-dione |

| 4-Propyl-1H-pyrido[2,3-b]pyrazine-2,3-dione | Thionyl chloride | 2,3-Dichloro-4-propyl-pyrido[2,3-b]pyrazine |

Imidazopyridine, Triazolopyridine, and Related Scaffolds

The adjacent amino groups in this compound also provide a reactive site for the construction of other fused five-membered heterocyclic rings, namely imidazopyridines and triazolopyridines. These scaffolds are present in many biologically active molecules. mdpi.comnih.govnih.gov

Imidazopyridines: The synthesis of imidazo[4,5-b]pyridine derivatives can be achieved by reacting this compound with various reagents. mdpi.com A common method involves condensation with a carboxylic acid or its derivative, often in the presence of a dehydrating agent like polyphosphoric acid, to form the imidazole (B134444) ring. mdpi.com Alternatively, reaction with an aldehyde followed by an oxidative cyclization can also yield the desired imidazopyridine. google.com

Triazolopyridines: For the synthesis of triazolo[4,3-a]pyridines, a related starting material, a 2-hydrazinopyridine, is typically employed. rsc.orgorganic-chemistry.orgmdpi.com However, derivatives of this compound can be envisioned as precursors to related triazole-fused systems. For example, diazotization of one of the amino groups followed by intramolecular cyclization could potentially lead to a triazolopyridine derivative. More direct routes often involve the reaction of a diaminopyridine with a reagent that can provide the third nitrogen atom of the triazole ring. beilstein-journals.org

| Heterocycle | General Synthetic Approach | Key Reagents |

| Imidazo[4,5-b]pyridine | Condensation-cyclization | Carboxylic acids, Aldehydes |

| nih.govgoogle.comCurrent time information in Bangalore, IN.Triazolo[4,3-a]pyridine | Cyclization of hydrazinopyridine derivatives | Aldehydes, Orthoesters |

Cyclopentaquinoline Analogues

While not a direct cyclization product of this compound itself, the synthesis of cyclopentaquinoline analogues can be inspired by similar condensation strategies. The synthesis of these analogues often involves the reaction of a diamine with a cyclic ketone. mdpi.com For instance, a related diamine could be condensed with a cyclopentanone (B42830) derivative to form the fused cyclopentaquinoline ring system. These compounds are of interest in medicinal chemistry, particularly in the search for new therapeutic agents. mdpi.com

Precursor for Advanced Materials in Academic Research

Beyond its use in synthesizing discrete heterocyclic molecules, this compound and its derivatives are being explored as building blocks for advanced materials with interesting electronic and structural properties.

Conductive Polymers and Nanowires

Conductive polymers are organic materials that can conduct electricity and have applications in various electronic devices. mdpi.comresearchgate.net Polypyrroles and polythiophenes are well-known examples. mdpi.com The pyridine and diamine functionalities of this compound make it a candidate for incorporation into novel conductive polymer backbones. The nitrogen atoms in the pyridine ring and the amino groups can potentially be involved in the delocalized π-system necessary for electrical conductivity.

Furthermore, these polymers can be used to create nanowires, which are one-dimensional nanostructures. ncl.ac.uk The synthesis of such nanowires can be templated, for instance, by using DNA molecules to guide the polymerization process. ncl.ac.uk The incorporation of pyridine-based monomers like derivatives of this compound could influence the electronic properties and morphology of the resulting nanowires. ncl.ac.uk

| Material Type | Potential Role of this compound Derivative | Key Properties |

| Conductive Polymer | Monomer unit in the polymer chain | Electrical conductivity, Processability |

| Nanowire | Component of the polymer forming the nanowire | High aspect ratio, Tunable electronic properties |

Functional Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of large, well-organized structures from smaller molecular components held together by non-covalent interactions. frontiersin.org The pyridine nitrogen and the amino groups of this compound are capable of forming hydrogen bonds and coordinating to metal ions. These interactions can be exploited to construct complex supramolecular architectures such as helicates, macrocycles, and cages. frontiersin.orgsoton.ac.uk

For example, a derivative of this compound could be designed to act as a ligand that, upon complexation with a metal ion, self-assembles into a specific three-dimensional structure. The propyl group can also play a role in influencing the packing of these molecules in the solid state through van der Waals interactions, potentially leading to materials with interesting crystal engineering properties.

Role in Agrochemical and Specialty Chemical Synthesis (Academic Perspective)

This compound is a significant heterocyclic building block in the synthesis of more complex molecules, particularly for applications in specialty chemicals. Its utility stems from the presence of two adjacent amino groups on a pyridine ring, which can readily undergo cyclization reactions with various reagents to form fused heterocyclic systems. This reactivity is central to its role as a precursor in academic research for creating novel compounds with potential applications in materials science and other specialized fields.

One of the primary applications of this compound from an academic standpoint is in the synthesis of substituted pyrido[2,3-b]pyrazines. These bicyclic heteroaromatic compounds are of interest due to their unique electronic and photophysical properties. The synthesis typically involves the condensation of the diamine with a 1,2-dicarbonyl compound.

A representative reaction is the synthesis of 7-propyl-4H-pyrido[2,3-b]pyrazine-2,3-dione, which can be achieved by reacting this compound with diethyl oxalate. This reaction proceeds via a cyclocondensation mechanism. While specific literature on the 4-propyl derivative is limited, the synthesis of analogous compounds, such as 1-butyl-7-methyl-4H-pyrido[2,3-b]pyrazine-2,3-dione, has been documented. google.com In a similar manner, heating this compound in an excess of diethyl oxalate would be expected to yield the corresponding 7-propyl-4H-pyrido[2,3-b]pyrazine-2,3-dione. google.com

The resulting pyrido[2,3-b]pyrazine-2,3-dione (B12365232) can serve as a versatile intermediate for further chemical modifications, allowing for the introduction of various substituents onto the heterocyclic core. These modifications can fine-tune the molecule's properties for specific applications in specialty chemicals, such as dyes, ligands for metal complexes, or organic electronic materials.

The general synthetic approach to pyrido[2,3-b]pyrazines from o-diaminopyridines and 1,2-dicarbonyl compounds is a well-established method in heterocyclic chemistry. The reaction is typically carried out in a suitable solvent, and the product can be isolated and purified using standard laboratory techniques. The conditions can be adapted for different substrates, highlighting the versatility of this compound as a synthetic precursor.

The following table summarizes the key reaction discussed, providing a representative example of the academic application of this compound in the synthesis of specialty chemicals.

| Precursor | Reagent | Product | Reaction Type |

| This compound | Diethyl oxalate | 7-Propyl-4H-pyrido[2,3-b]pyrazine-2,3-dione | Cyclocondensation |

Further research in academic laboratories continues to explore the full potential of this compound and its derivatives in creating novel molecules with tailored properties for a range of specialty chemical applications. The ability to construct complex heterocyclic systems from this readily accessible precursor makes it a valuable tool for chemical synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-propylpyridine-2,3-diamine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using substituted pyridine precursors. For example, a one-pot synthesis involving acetamide derivatives and amines under reflux conditions in ethanol or methanol (similar to methods in and ) is a viable approach. Key parameters include:

- Catalyst selection : Triethylamine is often used to neutralize HCl byproducts .

- Reaction time : Extended reflux (8–12 hours) ensures complete conversion .

- Purification : Recrystallization from methanol or ethanol yields high-purity crystals .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodological Answer : Use the SHELX software suite (e.g., SHELXL) for small-molecule refinement. Key steps:

- Data collection : High-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) .

- Refinement strategy : Apply restraints for bond lengths and angles in disordered regions (e.g., propyl chain) .

- Validation : Check R-factor convergence (target < 5%) and validate using CCDC deposition tools .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation risks (H333 hazard code) .

- Waste disposal : Segregate aqueous and organic waste; neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can this compound be functionalized to enhance its activity as a kinase inhibitor?

- Methodological Answer :

- Target modifications : Introduce sulfonamide or carbamate groups at the 2,3-diamine positions to improve binding affinity .

- Screening assays : Use fluorescence polarization assays (e.g., ATP-competitive binding) to evaluate inhibition of kinases like EGFR or VEGFR2 .

- Structural insights : Perform molecular docking (AutoDock Vina) with crystal structures (PDB: 1M17) to predict binding modes .

Q. What strategies resolve contradictions in NMR data for this compound derivatives?

- Methodological Answer :

- Dynamic effects : Use variable-temperature NMR (VT-NMR) to identify tautomeric equilibria or rotational barriers in the propyl chain .

- Advanced techniques : Employ 2D NMR (COSY, HSQC) to assign overlapping proton signals in aromatic regions .

- Computational validation : Compare experimental shifts with DFT-calculated (B3LYP/6-31G*) chemical shifts .

Q. How can this compound be integrated into electrochemical sensors for biomolecule detection?

- Methodological Answer :

- Polymer synthesis : Electropolymerize the compound with pyrrole to create conductive films on screen-printed carbon electrodes (SPCEs) .

- Sensor optimization : Tune pH (6.5–7.5) and scan rate (50–100 mV/s) to maximize redox activity (cyclic voltammetry) .

- Application : Detect nitric oxide (NO) via amperometric response (LOD: 0.1 μM) in physiological buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.